molecular formula C20H34O4 B161881 Ebelactone a CAS No. 76808-16-7

Ebelactone a

Cat. No.: B161881
CAS No.: 76808-16-7
M. Wt: 338.5 g/mol
InChI Key: WOISDAHQBUYEAF-QIQXJRRPSA-N
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Mechanism of Action

Target of Action

Ebelactone A is known to inhibit several enzymes, including esterases, lipases, cutinases, homoserine transacetylase, and cathepsin A . These enzymes play crucial roles in various biological processes, such as lipid metabolism and protein degradation. By inhibiting these enzymes, this compound can modulate these processes and exert its biological effects .

Mode of Action

The exact mode of action of this compound remains partially elusive. It is believed to operate through the modulation of enzymes and proteins . Particularly, this compound hinders the activity of cyclooxygenase-2 (COX-2), while activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor .

Biochemical Pathways

This compound affects several biochemical pathways due to its wide range of enzyme targets. For instance, by inhibiting esterases and lipases, it can impact lipid metabolism. Additionally, by inhibiting homoserine transacetylase, it can affect the biosynthesis of methionine, an essential amino acid . Furthermore, by modulating the mTOR pathway, it can influence cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad range of targets. For example, by inhibiting esterases and lipases, it can alter lipid metabolism at the molecular level, potentially leading to changes in cell function and structure . By modulating the mTOR pathway, it can influence cell growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ebelactone A can be synthesized through a series of chemical reactions involving the cyclization of a polyketide precursor. The biosynthesis involves the attack of a beta-hydroxy group onto the carbonyl moiety of an acyclic precursor, leading to the formation of the beta-lactone ring . The reaction of this compound with N-acetylcysteamine gives the beta-hydroxyacyl thioester, which cyclizes quantitatively to give this compound in aqueous ethanol .

Industrial Production Methods: this compound is produced industrially by cultivating Streptomyces aburaviensis ATCC 31860 under aerobic conditions. The fermentation process involves the use of specific culture media and conditions to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Ebelactone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ebelactone A is similar to other beta-lactones such as hymeglusin and lipstatin . it is unique in its specific inhibitory activity against a wide range of enzymes and its ability to modulate the mTOR pathway . Other similar compounds include:

This compound stands out due to its broad spectrum of enzyme inhibition and its potential therapeutic applications in various fields of research.

Properties

CAS No.

76808-16-7

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one

InChI

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1

InChI Key

WOISDAHQBUYEAF-QIQXJRRPSA-N

SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O

Isomeric SMILES

CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O

Canonical SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O

Synonyms

3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone
ebelactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ebelactone A?

A1: this compound is characterized by the molecular formula C20H34O4 and possesses a molecular weight of 338.48 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: The structure of this compound has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide valuable information about the connectivity and arrangement of atoms within the molecule, confirming its identity and purity. []

Q3: What is the primary biological target of this compound?

A3: this compound is recognized as a potent inhibitor of lipases, enzymes responsible for the hydrolysis of fats (lipids). [, , , , ]

Q4: How does this compound interact with its target lipase?

A4: While the specific binding interactions haven't been fully elucidated, this compound, being a β-lactone, likely interacts with the active site serine residue of lipases, forming a stable acyl-enzyme intermediate. This covalent modification effectively blocks the enzyme's catalytic activity. [, ]

Q5: What are the downstream effects of this compound inhibiting lipases?

A5: Inhibition of lipases by this compound can have several downstream effects, particularly in biological contexts where lipase activity is crucial:

  • Reduced fat absorption: this compound effectively inhibits intestinal fat absorption by targeting pancreatic lipase, the key enzyme for dietary triglyceride breakdown. []
  • Impact on fungal pathogenicity: this compound can disrupt the infection process of certain plant pathogenic fungi by inhibiting their secreted lipases, which are essential for penetrating the host cuticle. [, , ]
  • Modulation of cellular signaling: By inhibiting specific cellular lipases, this compound can potentially influence cellular signaling pathways involving lipid mediators. For instance, it has been shown to inhibit prenylated methylated protein methyl esterase, an enzyme involved in the post-translational modification of signaling proteins. []

Q6: How do structural modifications of this compound influence its activity?

A6: While the provided research primarily focuses on this compound, comparative studies with other β-lactone inhibitors like belactins suggest that structural modifications can significantly impact target selectivity. For example, belactins exhibit a higher specificity towards carboxypeptidase Y compared to this compound, indicating the influence of substituents on the β-lactone ring. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?

A7: The current literature primarily focuses on the in vitro activity and limited in vivo studies of this compound, with minimal information available on its ADME profile. Further investigations are needed to comprehensively understand its pharmacokinetic properties.

Q8: What in vitro assays have been used to study the activity of this compound?

A8: Several in vitro assays have been employed to investigate the inhibitory activity of this compound, including:

  • Enzyme assays: Direct measurement of lipase activity in the presence of this compound, utilizing various substrates like p-nitrophenyl esters or fluorescently labeled lipids. [, , ]
  • Cell-based assays: Assessing the impact of this compound on cellular processes that rely on lipase activity, such as fat absorption or fungal infection. [, , , ]

Q9: Have there been any in vivo studies investigating the effects of this compound?

A9: Limited in vivo studies have been conducted with this compound, primarily in rodent models, demonstrating its ability to reduce intestinal fat absorption and influence blood lipid levels. Further research is needed to fully explore its therapeutic potential. [, ]

Q10: Is there any information available regarding the toxicity profile of this compound?

A10: The toxicological profile of this compound requires further investigation. While some studies suggest potential therapeutic applications, comprehensive safety assessments are crucial before considering its use in humans.

Q11: What are the potential therapeutic applications of this compound?

A11: Based on its known mechanism of action, this compound holds promise for applications such as:

  • Obesity and metabolic disorders: Its ability to inhibit intestinal fat absorption makes it a potential candidate for managing obesity and related metabolic conditions. [, ]
  • Antifungal agents: this compound's ability to disrupt the infection process of certain plant pathogenic fungi suggests its potential as a novel antifungal agent. [, , ]

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